Ethyl 2-(2-methylpyridin-3-yl)acetate
Description
Ethyl 2-(2-methylpyridin-3-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 2-position and an acetoxyethyl chain at the 3-position. For example, similar esters, such as ethyl 2-(pyrimidin-2-ylthio)acetate, are synthesized via nucleophilic substitution reactions between thiols (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate . The structural complexity of pyridine-containing esters often makes them intermediates in pharmaceutical and agrochemical synthesis, particularly for antimalarial, antiviral, or anticancer agents .
The methyl group at the pyridine’s 2-position likely enhances steric hindrance and modulates electronic properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-(2-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
HNUFWLPQHYPGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl 2-(2-methylpyridin-3-yl)acetate and analogous compounds.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Observations
Structural Variations :
- Pyridine vs. Heterocyclic Cores : The target compound’s pyridine ring differs from imidazole (e.g., ), pyrimidine (e.g., ), or fused imidazo-pyridine (e.g., ) cores. These variations influence electronic properties (e.g., basicity, π-stacking) and steric effects.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while methyl groups (e.g., 2-methylpyridine in the target compound) may improve metabolic stability .
Synthetic Routes :
- Nucleophilic Substitution : Common for thioether-linked esters (e.g., ).
- Multi-step Condensation : Used for complex heterocycles (e.g., imidazolidines in ).
The target compound’s lack of reported activity suggests its role as a synthetic intermediate.
Safety Considerations: Pyridine derivatives require precautions against irritancy (e.g., ), whereas nitroimino-containing compounds (e.g., ) may pose explosive hazards.
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